Cas no 1367917-42-7 (3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)

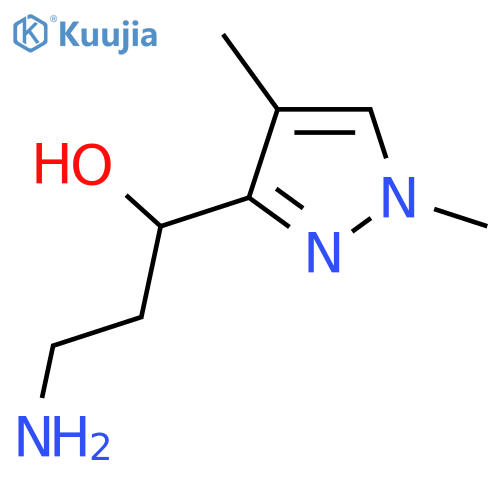

1367917-42-7 structure

商品名:3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol

- 1367917-42-7

- EN300-1838779

-

- インチ: 1S/C8H15N3O/c1-6-5-11(2)10-8(6)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3

- InChIKey: LJYCWYNUWOWWMV-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C)=CN(C)N=1)CCN

計算された属性

- せいみつぶんしりょう: 169.121512110g/mol

- どういたいしつりょう: 169.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 64.1Ų

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1838779-0.25g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 0.25g |

$1012.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-0.05g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 0.05g |

$924.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-0.5g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 0.5g |

$1056.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-1.0g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-5.0g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-0.1g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 0.1g |

$968.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-10.0g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1838779-2.5g |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol |

1367917-42-7 | 2.5g |

$2155.0 | 2023-06-02 |

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1367917-42-7 (3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量